2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name of this compound follows IUPAC conventions for polycyclic systems. The parent structure is a pyridazinone ring substituted at position 3 with a 4-methylpiperidin-1-yl group. The acetamide side chain at position 2 connects to a pyridin-2-ylmethyl substituent through a nitrogen atom.
The full IUPAC designation is:
N-(pyridin-2-ylmethyl)-2-[3-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
This nomenclature reflects:
- The pyridazinone core (positions 1-6)
- The 4-methylpiperidine substituent at position 3
- The acetamide-picolylamine side chain at position 2
Systematic identification parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₅N₅O₂ |
| Molecular weight | 341.4 g/mol |
| CAS Registry Number | 1282123-30-1 |
Crystallographic Analysis and X-ray Diffraction Studies
While single-crystal X-ray data for this specific compound remains unpublished, structural analogs provide valuable insights. The pyridazinone ring typically adopts a planar conformation with slight puckering at the oxygenated position. Piperidine substituents generally maintain chair conformations, as observed in related N-methylpiperidine derivatives .
Key predicted crystallographic features:
- Unit cell parameters : Monoclinic system (P2₁/c space group)
- Hydrogen bonding : N-H···O=C interactions between acetamide groups
- Torsion angles : 120-135° between pyridazinone and piperidine planes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.52 | d (J=4.8 Hz) | 1H | Pyridine H6 |
| 7.75 | t (J=7.6 Hz) | 1H | Pyridine H4 |
| 7.35 | d (J=7.9 Hz) | 1H | Pyridazinone H5 |
| 6.82 | s | 1H | Pyridazinone H4 |
| 4.45 | m | 2H | N-CH₂-pyridine |
| 3.72 | m | 4H | Piperidine H2/H6 |
| 2.85 | m | 1H | Piperidine H4 |
| 1.65 | m | 2H | Piperidine H3/H5 |
| 1.12 | d (J=6.4 Hz) | 3H | Piperidine CH₃ |
¹³C NMR (100 MHz) shows key carbonyl resonances at 170.2 ppm (acetamide C=O) and 165.4 ppm (pyridazinone C=O), with piperidine carbons appearing between 45-25 ppm .
Fourier-Transform Infrared (FTIR) Spectral Signatures
FTIR analysis (KBr pellet) reveals critical functional group vibrations:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3265 | Broad | N-H stretch (amide) |
| 1682 | Strong | C=O stretch (pyridazinone) |
| 1649 | Strong | C=O stretch (acetamide) |
| 1550 | Medium | C=N stretch (pyridine) |
| 1455 | Medium | CH₂ bending (piperidine) |
The absence of peaks above 3300 cm⁻¹ confirms secondary amide formation .
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS exhibits characteristic fragmentation pathways:
| m/z | Relative Intensity | Fragment Ion |
|---|---|---|
| 341.4 | 100% | [M+H]⁺ |
| 224.1 | 65% | Pyridazinone-piperidine⁺ |
| 177.0 | 45% | Picolylacetamide⁺ |
| 121.1 | 30% | 4-Methylpiperidine⁺ |
The base peak at m/z 341.4 corresponds to the molecular ion, with subsequent cleavage at the acetamide linkage (C-N bond) generating key fragments .
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H23N5O2/c1-14-7-10-22(11-8-14)16-5-6-18(25)23(21-16)13-17(24)20-12-15-4-2-3-9-19-15/h2-6,9,14H,7-8,10-13H2,1H3,(H,20,24) |
InChI Key |
BHCVSIFJUAISRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Starting Material: 3-Chloropyridazin-6(1H)-one
The pyridazinone core is functionalized at position 3 through nucleophilic aromatic substitution (SNAr). 3-Chloropyridazin-6(1H)-one reacts with 4-methylpiperidine under basic conditions to yield the intermediate 3-(4-methylpiperidin-1-yl)pyridazin-6(1H)-one .
Reaction Conditions
-
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).
-
Temperature: 80–100°C for 12–24 hours.
The electron-withdrawing effect of the carbonyl group at position 6 activates position 3 for substitution, facilitating displacement of the chloride by 4-methylpiperidine.
Alkylation at Position 1: Introduction of the Acetic Acid Side Chain
Ethyl Bromoacetate Alkylation
The N-1 position of the pyridazinone undergoes alkylation with ethyl bromoacetate to install the acetic acid precursor. This step requires deprotonation of the lactam nitrogen, which is achieved using a strong base such as sodium hydride.
Reaction Conditions
-
Alkylating Agent: Ethyl bromoacetate (1.2 equiv).
-
Base: Sodium hydride (1.5 equiv) in tetrahydrofuran (THF).
-
Temperature: Room temperature (6 hours).
The product, ethyl [3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate , is isolated via column chromatography (silica gel, ethyl acetate/hexanes).
Hydrolysis of the Ethyl Ester
Saponification to Carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic aqueous conditions:
Reaction Conditions
The resultant [3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid is purified by acidification (HCl) and filtration.
Amide Bond Formation with Pyridin-2-ylmethylamine
Coupling Using TBTU
The carboxylic acid is activated with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and coupled with pyridin-2-ylmethylamine in the presence of lutidine.
Reaction Conditions
-
Coupling Agent: TBTU (1.1 equiv), lutidine (2.0 equiv).
-
Solvent: Dichloromethane (DCM).
-
Temperature: Room temperature (24 hours).
The final product is purified via recrystallization (ethanol/water) or preparative HPLC.
Characterization and Analytical Data
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 1H, pyridine-H), 7.35 (d, J = 7.6 Hz, 1H, pyridine-H), 4.45 (s, 2H, CH2), 3.85–3.70 (m, 4H, piperidine-H), 2.90–2.80 (m, 2H, piperidine-H), 2.30 (s, 3H, CH3), 1.70–1.50 (m, 4H, piperidine-H).
-
HRMS (ESI): m/z calcd for C18H23N5O2 [M+H]+ 342.1925, found 342.1928.
Purity Assessment
Optimization Challenges and Solutions
Regioselectivity in Alkylation
Competing O- vs. N-alkylation is mitigated by using aprotic solvents (THF) and controlled stoichiometry of the base.
Side Reactions During Coupling
Excess TBTU or prolonged reaction times may lead to acylurea formation. This is addressed by incremental reagent addition and monitoring via TLC.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| TBTU Coupling | High selectivity, mild conditions | Cost of coupling reagents | 60 |
| Acyl Chloride Route | Lower reagent cost | Requires strict moisture control | 50 |
| CDI-Mediated Coupling | No side products | Longer reaction times | 58 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyridazinone Derivatives
Pyridazinone-based compounds often differ in their substituents at positions 3 and 6, as well as in the acetamide-linked groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physicochemical Properties
- Piperidine/Piperazine Modifications : The 4-methylpiperidinyl group in the target compound and ’s analog enhances lipophilicity compared to sulfamoyl () or benzylpiperidine () derivatives. This may improve blood-brain barrier penetration .
- Acetamide Side Chain : Antipyrine-linked analogs () exhibit higher melting points (173–190°C) due to hydrogen bonding from multiple C=O groups, whereas pyridinylmethyl or methoxybenzyl derivatives lack such data .
Biological Activity
The compound 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule notable for its potential biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors are of significant interest in pharmacology due to their role in modulating inflammatory responses and their therapeutic implications in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and depression.
Structural Overview
The compound features a pyridazinone core with a 4-methylpiperidine substituent and a pyridine moiety, contributing to its unique chemical reactivity and biological interactions. The molecular formula is , and it has a molecular weight of 327.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.4 g/mol |
| Structural Features | Contains piperidine and pyridazinone rings |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization to form the pyridazinone core and subsequent amine coupling reactions to introduce the piperidine and pyridine components. Key reagents include acetic anhydride for acetylation and various coupling agents.
Research indicates that compounds with similar structures exhibit significant biological activities, particularly as PDE4 inhibitors . PDE4 is an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular signaling pathways. By inhibiting PDE4, these compounds can increase cAMP levels, leading to anti-inflammatory effects.
Pharmacological Studies
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various strains of bacteria and fungi, indicating broader therapeutic applications.
Study 1: PDE4 Inhibition
A study exploring the efficacy of similar PDE4 inhibitors demonstrated that modifications in the piperidine moiety significantly affect binding affinity and selectivity towards PDE4. The results indicated that compounds with a piperidine substituent exhibited enhanced anti-inflammatory activities compared to those without.
Study 2: Antimicrobial Activity
In another investigation, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results showed moderate to excellent activity against Escherichia coli and Staphylococcus aureus , with inhibition zones comparable to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | Standard (mm) |
|---|---|---|
| E. coli | 15 | 32 (Tetracycline) |
| S. aureus | 12 | 29 |
| Aspergillus flavus | 11 | 18 (Amphotericin B) |
| Candida albicans | 14 | 18 |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by functionalization with 4-methylpiperidine and subsequent acetylation. Key steps include:
- Condensation reactions to form the pyridazinone ring under reflux with acetic acid as a catalyst .
- Nucleophilic substitution to introduce the 4-methylpiperidine moiety, requiring anhydrous conditions and a base like triethylamine to prevent side reactions .
- Amide coupling using coupling agents such as HATU or EDCI with pyridin-2-ylmethylamine, monitored via TLC to optimize reaction time .
Optimization tips: - Use HPLC to track intermediate purity (>95%) and adjust solvent systems (e.g., DMF/THF mixtures) to improve solubility .
- Control temperature gradients (e.g., 0–5°C during sensitive steps) to minimize byproducts .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals, particularly for the pyridazinone core and piperidine protons .
- HPLC-MS : Employ a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to confirm molecular weight ([M+H]+ ion) and detect impurities .
- FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and pyridazinone N-H bonds (~3200 cm⁻¹) .
Data interpretation: Compare experimental spectra with simulated DFT-calculated spectra to resolve ambiguities in stereochemistry .
Advanced: How does the pyridazinone core influence bioactivity, and what in vitro assays are appropriate for initial pharmacological profiling?
Answer:
The pyridazinone core is a known pharmacophore for kinase inhibition and receptor modulation. Key assays include:
- Enzyme inhibition assays : Test against serine/threonine kinases (e.g., PKA, PKC) using fluorogenic substrates to quantify IC50 values .
- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., dopamine D2/D3 receptors) due to structural similarity to piperazine-containing ligands .
Advanced: What computational strategies predict target interactions, and how do docking results compare with experimental data?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or HDACs) to predict binding poses. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the piperidine ring .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
Validation : Compare docking scores with SPR (surface plasmon resonance) binding affinities. Discrepancies >1 log unit suggest force field inaccuracies or solvation effects .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., ATCC-validated) and control compounds (e.g., doxorubicin for cytotoxicity) to reduce variability .
- Validate purity : Ensure >98% compound purity via HPLC and confirm absence of endotoxins using LAL assays .
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare IC50 values from independent studies and identify outlier methodologies .
Advanced: What structural modifications could enhance pharmacokinetic properties, and how should SAR studies be designed?
Answer:
- Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridin-2-ylmethyl moiety to improve metabolic stability .
- SAR study design :
- Synthesize 10–15 analogs with systematic substitutions (e.g., piperidine → morpholine).
- Test solubility (shake-flask method), permeability (Caco-2 monolayers), and CYP450 inhibition .
- Use QSAR models to correlate structural features with logP and bioavailability .
Basic: What are the best practices for stability testing under various conditions?
Answer:
- Forced degradation : Expose to 40°C/75% RH (ICH guidelines) for 4 weeks, and analyze degradation products via LC-MS .
- Photostability : Use a xenon arc lamp (ICH Q1B) to identify photo-oxidation products (e.g., N-oxide formation) .
- Solution stability : Monitor pH-dependent hydrolysis (e.g., PBS at pH 7.4 vs. 1.2) over 24 hours .
Advanced: Which in vivo models are suitable for evaluating therapeutic potential?
Answer:
- Rodent models : Use LPS-induced inflammation in mice to assess anti-inflammatory activity (measure TNF-α via ELISA) .
- Dosing : Optimize via PK/PD modeling—start with 10 mg/kg IV/PO, collect plasma at 0, 1, 4, 8, 24 hours for LC-MS/MS analysis .
- Toxicity screening : Perform histopathology on liver/kidney sections after 14-day repeated dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
